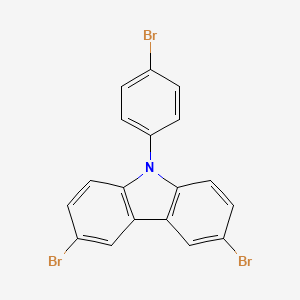
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
Overview
Description
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a chemical compound with the molecular formula C18H10Br3N . It appears as a white to almost white powder or crystal .
Synthesis Analysis
This compound is used as a high-quality intermediate in the synthesis of organic materials, particularly for OLEDs and other electronic applications .Molecular Structure Analysis
The molecular weight of this compound is 480.00 . Its maximum absorption wavelength is 304 nm (in CHCl3) .Physical And Chemical Properties Analysis
The melting point of this compound is between 207.0 to 211.0 °C . It has excellent solubility in various solvents and high thermal stability .Scientific Research Applications
Electrochromic Polymers
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole has been utilized in the synthesis of electrochromic polymers. These polymers, which include carbazole and triphenylamine units, exhibit high coloration efficiency and electrochromic stability, indicating significant potential for use in electrochromic materials (Zhang, Liu, Hou, & Niu, 2019).
Solar Cell Applications
This compound is important in the synthesis of organic dyes for dye-sensitized solar cells. A derivative, 3,6-Dibromo-9-ethyl-9H-carbazole, serves as a key intermediate in the preparation of these dyes, highlighting its relevance in the development of renewable energy technologies (Si-yuan, 2010).
Luminescence and Thermal Properties
Biphenyl carbazole derivatives, including those related to this compound, have been investigated for their luminescence and thermal properties. These compounds show high thermal stability and potential for applications in materials science due to their luminescent characteristics (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Gold(I) Complexes and Luminescence
Research has been conducted on gold(I) complexes using derivatives of this compound. These studies focus on the luminescent properties of these complexes, which are of interest in the field of coordination chemistry and materials science (Benavente, Espinet, Lentijo, Martín-Álvarez, Miguel, & Rodríguez-Medina, 2009).
Polymer Functionalization
The compound is also used in the postmodification of carbazole polymers. By introducing functional groups at specific positions on the polymer chain, the electronic and photoluminescent properties of the materials can be altered, offering potential applications in electronics and photonics (Iraqi, Pegington, & Simmance, 2006).
Applications of this compound in Scientific Research
Electrochromic Applications
Recent studies highlight the use of this compound in the synthesis of electrochromic polymers. These polymers exhibit high coloration efficiency and electrochromic stability, making them promising for use in various electrochromic materials (Zhang, Liu, Hou, & Niu, 2019).
Solar Cell Technology
The compound is integral in creating organic dyes for dye-sensitized solar cells, serving as a crucial intermediate. This highlights its role in the advancement of renewable energy technologies (Si-yuan, 2010).
Luminescent Materials
Research on biphenyl carbazole derivatives, related to this compound, focuses on their luminescent and thermal properties. Their high thermal stability and potential luminescent applications are significant for materials science (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Coordination Chemistry
Gold(I) complexes involving derivatives of this compound have been studied for their luminescent properties. These studies are important for understanding the applications in coordination chemistry and materials science (Benavente, Espinet, Lentijo, Martín-Álvarez, Miguel, & Rodríguez-Medina, 2009).
Polymer Functionalization
The compound is used in the postmodification of carbazole polymers. Functional groups introduced at specific positions on polymer chains can alter electronic and photoluminescent properties, offering potential applications in electronics and photonics (Iraqi, Pegington, & Simmance, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-dibromo-9-(4-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTDFHUSNYJENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453674 | |
| Record name | 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73087-83-9 | |
| Record name | 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-(4-bromophenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)





![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)